molecular formula C24BF20- B1229283 Tetrakis(pentafluorophenyl)borate

Tetrakis(pentafluorophenyl)borate

Cat. No. B1229283
M. Wt: 679 g/mol
InChI Key: BIUNYMXQLNNMJR-UHFFFAOYSA-N
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Patent
US08202954B2

Procedure details

A 2-liter Parr reactor is used in the polymerizations. All feeds are passed through columns of alumina and Q-5™ catalyst (available from Englehardt Chemicals Inc.) prior to introduction into the reactor. Solution of complex (1) and activating co-catalysts (activators) are handled under an inert atmosphere (e.g., nitrogen gas) in a glove box. A stirred 2-liter reactor is charged with about 533 g of mixed alkanes solvent (Isopar E) and 250 g of 1-octene comonomer. Hydrogen gas (45 psi) is added as a molecular weight control agent by differential pressure expansion from a 75 mL addition tank at 300 psi (2070 kiloPascals (kPa)). The reactor contents are heated to a polymerization temperature of 120° C. and saturated with ethylene at 466 psig (3.4 MPa). Metal-ligand Complex (1) and activating co-catalysts (i) and (ii) that are (i) 1.2 mole equivalents of a mixture of methyldi((C14-C18)alkyl)ammonium salts of tetrakis(pentafluorophenyl)borate, abbreviated herein as MDATPB, prepared by reaction of a long chain trialkylamine (a “di(tallow)methylamine”); ARMEEN™ M2HT, available from Akzo-Nobel, Inc.), HCl and Li[B(C6F5)4], substantially as disclosed in U.S. Pat. No. 5,919,9883, Ex. 2; and (ii) modified methylaluminoxane-3 Å (MMAO-3A) (10 mole equivalents), as dilute solutions in toluene, are mixed and transferred to a catalyst addition tank and injected into the reactor. The polymerization conditions are maintained for 15 minutes with ethylene added on demand. Heat is continuously removed from the reaction through an internal cooling coil. The resulting solution is removed from the reactor, quenched with isopropyl alcohol, and stabilized by addition of 10 mL of a toluene solution containing approximately 67 mg of a hindered phenol antioxidant (IRGANOX™ 1010 from Ciba Geigy Corporation) and 133 mg of a phosphorus stabilizer (IRGAFOS™ 168 from Ciba Geigy Corporation).
[Compound]
Name
complex ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
long chain trialkylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
di(tallow)methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Li[B(C6F5)4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
250 g
Type
reactant
Reaction Step Eight
[Compound]
Name
alkanes
Quantity
533 g
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Complex ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( i )
Quantity
1.2 mol
Type
reactant
Reaction Step 16
[Compound]
Name
methyldi((C14-C18)alkyl)ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[H][H].C=C.N[C@H](C=O)CCSC.FC1C([B-](C2C(F)=C(F)C(F)=C(F)C=2F)(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.Cl>C1(C)C=CC=CC=1>[CH2:1]=[CH2:2].[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:7.8|

Inputs

Step One
Name
complex ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
long chain trialkylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
di(tallow)methylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Li[B(C6F5)4]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Eight
Name
Quantity
250 g
Type
reactant
Smiles
C=CCCCCCC
Name
alkanes
Quantity
533 g
Type
solvent
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCSC)C=O
Step Thirteen
Name
Complex ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
( i )
Quantity
1.2 mol
Type
reactant
Smiles
Name
methyldi((C14-C18)alkyl)ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are handled under an inert atmosphere (e.g., nitrogen gas) in a glove box
ADDITION
Type
ADDITION
Details
transferred to a catalyst addition tank
CUSTOM
Type
CUSTOM
Details
The polymerization conditions
ADDITION
Type
ADDITION
Details
added on demand
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
is continuously removed from the reaction through an internal cooling coil
CUSTOM
Type
CUSTOM
Details
The resulting solution is removed from the reactor
CUSTOM
Type
CUSTOM
Details
quenched with isopropyl alcohol
ADDITION
Type
ADDITION
Details
stabilized by addition of 10 mL of a toluene solution
ADDITION
Type
ADDITION
Details
containing approximately 67 mg of a hindered phenol antioxidant (IRGANOX™ 1010 from Ciba Geigy Corporation) and 133 mg of a phosphorus stabilizer (IRGAFOS™ 168 from Ciba Geigy Corporation)

Outcomes

Product
Name
Type
Smiles
C=C.C=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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